molecular formula C21H25N7O B6079558 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B6079558
M. Wt: 391.5 g/mol
InChI Key: RNFOWWPOXGVPAE-UHFFFAOYSA-N
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Description

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and methoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)piperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydrotriazine derivatives, and various substituted triazine compounds.

Scientific Research Applications

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-methoxy-5-((phenylamino)methyl)phenol
  • **2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime

Uniqueness

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and the presence of the triazine ring

Properties

IUPAC Name

6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-29-18-9-7-17(8-10-18)28-13-11-27(12-14-28)15-19-24-20(22)26-21(25-19)23-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFOWWPOXGVPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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